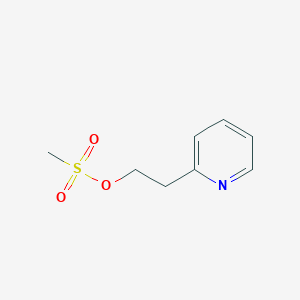![molecular formula C45H39N3 B161342 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene CAS No. 138143-23-4](/img/structure/B161342.png)
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
概要
説明
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a chemical compound with the empirical formula C45H39N3 . It has a molecular weight of 621.81 . This compound is used in OLED & PLED materials .
Synthesis Analysis
While specific synthesis methods for 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene were not found, similar compounds have been synthesized via Friedel–Crafts polymerization reactions .Molecular Structure Analysis
The molecular structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene consists of a benzene ring with three branches. Each branch contains a phenylamino group attached to a 3-methylphenyl group .Physical And Chemical Properties Analysis
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a solid with a melting point of 184-188 °C . .科学的研究の応用
Antioxidation Mechanisms
1,3,5-Tris(phenylamino) benzene and its derivatives have shown potential as antioxidants in ester oils. A study by (Changqing et al., 2016) demonstrated their effective antioxidation behavior at elevated temperatures, surpassing commonly used antioxidants like diphenylamine.
Glass Formation and Phase Transition
The formation of amorphous glasses and phase transitions in derivatives of 1,3,5-tris(phenylamino) benzene was observed by (Ueta et al., 1994). These compounds displayed well-defined glass-transition temperatures, suggesting potential applications in molecular design for amorphous materials.
Electroluminescence and Sensing Applications
Compounds like 1,3,5-tris(di-2-pyridylamino)benzene have been synthesized and characterized for their blue luminescence in both solution and solid state, as noted by (Pang et al., 2002). Additionally, derivatives like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene have been used as fluorescent chemo-sensors for selective detection, as reported by (Vishnoi et al., 2015).
Catalytic and Organic Synthesis Applications
1,3,5-Tris(hydrogensulfato) benzene has been employed as an efficient catalyst in organic synthesis, offering advantages like excellent yields and eco-friendly reaction conditions, as detailed by (Karimi-Jaberi et al., 2012).
Electrochemical Studies
Electrochemical properties of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene have been studied for potential applications in electrochemical devices, as described by (Rees et al., 2004).
Photovoltaic and Photodetector Applications
In the field of photovoltaics and photodetectors, compounds like 1,3,5-tris(3-methylphenyl-phenylamino)-triphenyamine have been used to achieve notable power conversion efficiencies and responses to ultraviolet light, as reported by (Yan et al., 2009) and (Zhang et al., 2009).
Safety and Hazards
This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
将来の方向性
作用機序
Target of Action
It’s known that this compound is used in the construction of conjugated microporous polymers (cmps) .
Mode of Action
The compound interacts with its targets through a Friedel–Crafts polymerization reaction . This interaction results in the formation of a polymer with a high BET surface area and large pore volume .
Biochemical Pathways
The compound plays a crucial role in the synthesis of triazine-based conjugated microporous polymers (tcmps) .
Result of Action
The result of the action of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is the formation of a polymer with a high BET surface area, large pore volume, and excellent stability . These polymers display excellent guest uptake of iodine vapor .
特性
IUPAC Name |
1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGIZZHRDSLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566827 | |
| Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | |
CAS RN |
138143-23-4 | |
| Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene contribute to its iodine capture capabilities?
A1: 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, often abbreviated as m-MTDAB, exhibits a unique structural feature that significantly enhances its iodine capture capabilities. The molecule possesses a twisted propeller-like conformation []. This conformation, combined with effective sorption sites and inherent charge-transfer interactions, facilitates well-defined host-guest interactions with iodine molecules []. These interactions contribute to the high iodine uptake observed in m-MTDAB, despite its relatively low porosity compared to other conjugated microporous polymers.
Q2: What is the significance of self-association in 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene?
A2: While 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene (m-MTDAB) exhibits self-association in solution, research indicates that it is significantly less pronounced compared to a structurally similar compound, N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) []. This difference in self-association behavior helps explain the observed lower melting point and less volatile nature of TPD compared to m-MTDAB []. The extent of self-association in these compounds influences their phase equilibria and thermodynamic properties, ultimately impacting their physical characteristics and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)








![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)

